
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is an organic compound characterized by a pyrazine ring substituted with a methyl group and a butane-1,2,3,4-tetraol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and a suitable aldehyde or ketone.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Butane-1,2,3,4-tetraol: The butane-1,2,3,4-tetraol moiety can be attached through a series of hydroxylation reactions, starting from a suitable butane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyrazine ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The hydroxyl groups in the butane-1,2,3,4-tetraol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(5-Methylpyrazin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of butane-1,2,3,4-tetraol.
1-(5-Methylpyrazin-2-yl)propane-1,2,3-triol: Similar structure but with a propane-1,2,3-triol moiety.
Uniqueness: 1-(5-Methylpyrazin-2-yl)butane-1,2,3,4-tetraol is unique due to its butane-1,2,3,4-tetraol moiety, which provides multiple hydroxyl groups for potential interactions and modifications. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 |
InChI Key |
ZHCOCLGEHTXBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


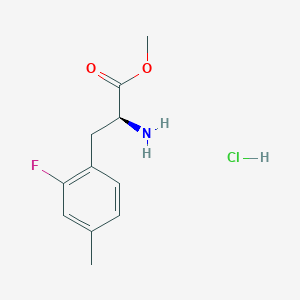
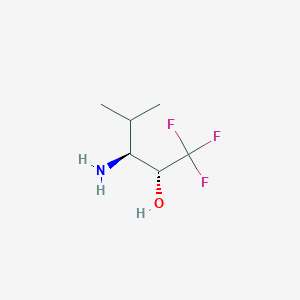
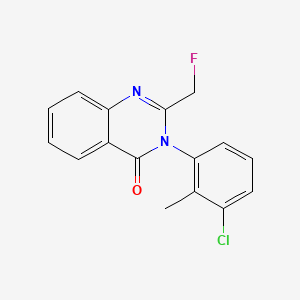
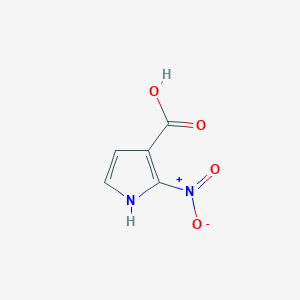

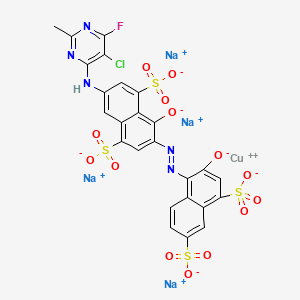
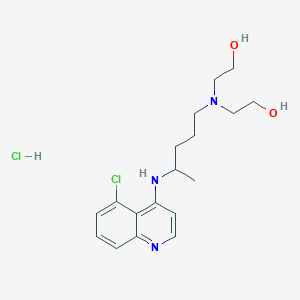
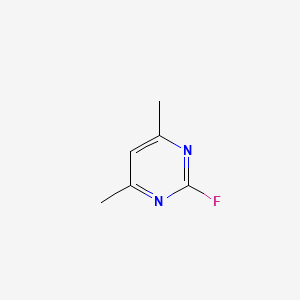
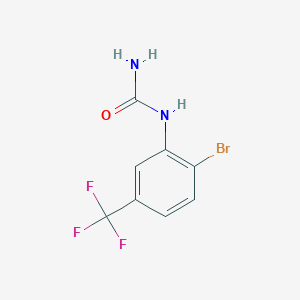
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)

![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
